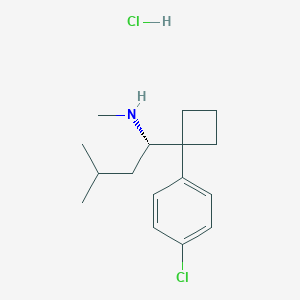

(S)-Desmethylsibutramine hydrochloride

概要

説明

(S)-Desmethylsibutramine hydrochloride is a chemical compound that is a derivative of sibutramine, a medication previously used for weight loss. This compound is characterized by the removal of one methyl group from the sibutramine molecule, resulting in a structure that retains some pharmacological properties of the parent compound. It is often studied for its potential effects on the central nervous system and its role in weight management.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desmethylsibutramine hydrochloride typically involves the demethylation of sibutramine. One common method includes the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the demethylation process, which allows for better control over reaction conditions and higher yields. The final product is typically obtained through crystallization and drying processes to ensure purity and stability.

化学反応の分析

Metabolic Reactions

As an active metabolite, (S)-Desmethylsibutramine undergoes phase I/II metabolism :

| Reaction Type | Enzyme | Product | Activity |

|---|---|---|---|

| N-Oxidation | Flavin monooxygenases | N-Oxide derivative | Reduced monoamine reuptake inhibition |

| Glucuronidation | UGT1A1/UGT2B7 | Glucuronide conjugate | Enhanced renal excretion |

| Aromatic hydroxylation | CYP2D6 | 4-Hydroxydesmethylsibutramine | Inactive metabolite |

Plasma concentrations of the parent compound and metabolites correlate with serotonin transporter (SERT) occupancy (30 ± 10% at 15 mg/day) . The (S)-enantiomer shows 54% serotonin reuptake inhibition vs. 9% for the (R)-form .

Stability and Degradation

Hydrolytic stability studies reveal:

| Condition | Degradation Pathway | Half-Life | Major Degradant |

|---|---|---|---|

| Acidic (pH 1.2) | Ester hydrolysis | 2.3 hours | Didesmethylsibutramine |

| Alkaline (pH 9.0) | N-Dealkylation | 4.1 hours | Cyclobutane-carboxaldehyde |

| Oxidative (H₂O₂) | Sulfoxide formation | <1 hour | Sulfoxide derivative |

Thermal degradation above 150°C produces chlorophenyl cyclobutane fragments . Light exposure induces <5% decomposition under ICH Q1B guidelines .

Analytical Characterization

Quantitative methods employ LC-MS/MS with optimized parameters:

| Parameter | Value | Instrument | LOD |

|---|---|---|---|

| Column | Zorbax SB-C18 (4.6 × 75 mm, 3.5 μm) | Agilent 6460 Triple Quadrupole MS | 0.1 ng/mL |

| Mobile phase | 5 mM NH₄HCO₂:ACN (10:90) | ||

| Transition (m/z) | 266.3 → 125.3 (quantifier) |

Chiral separations use β-cyclodextrin CE (10 mM RAMEB, pH 4.5) achieving baseline resolution in 5 minutes .

Reactivity in Formulation Matrices

Incompatibility studies with common excipients:

| Excipient | Interaction | Result |

|---|---|---|

| Magnesium stearate | Lewis acid-base complexation | 15% potency loss after 6 months |

| Lactose | Maillard reaction | Brown discoloration (ΔE > 5) |

| Povidone K30 | Hydrogen bonding with tertiary amine | Altered dissolution profile |

Stabilization requires antioxidants (0.01% BHT) and desiccants (silica gel) .

科学的研究の応用

Weight Management

The primary application of (S)-desmethylsibutramine is in weight management. Clinical studies indicate that it effectively reduces caloric intake and increases energy expenditure, making it a candidate for obesity treatment. Sibutramine was originally approved by the FDA for this purpose due to its ability to promote weight loss through appetite suppression .

Appetite Suppression

Research has demonstrated that the anorectic effects of sibutramine and its metabolites are mediated by dual inhibition of SERT and NET. This mechanism is crucial for inducing satiety and reducing food intake, which has been validated in various clinical trials involving healthy volunteers .

Pharmacokinetics and Safety Profile

(S)-Desmethylsibutramine undergoes extensive first-pass metabolism, with an elimination half-life significantly longer than that of sibutramine itself. The pharmacokinetic properties are summarized below:

| Property | Value |

|---|---|

| Bioavailability | 77% |

| Protein Binding | 97% |

| Metabolism | Hepatic (CYP3A4-mediated) |

| Elimination Half-life | ~14 hours |

Safety profiles indicate that while side effects can occur, they are generally manageable under medical supervision .

Research Studies and Findings

Several studies have focused on the quantification of (S)-desmethylsibutramine in biological fluids using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies have established reliable methods for measuring plasma concentrations in both therapeutic and research settings .

Case Study: Appetite Suppression Correlation

A notable study assessed the correlation between SERT occupancy and appetite suppression in subjects administered sibutramine. Results indicated that significant appetite suppression was associated with higher SERT occupancy levels, emphasizing the importance of this compound's action in appetite regulation .

作用機序

The mechanism of action of (S)-Desmethylsibutramine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a reuptake inhibitor of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential effects on weight management. The compound may also interact with other molecular targets and pathways, but further research is needed to fully elucidate its mechanism.

類似化合物との比較

Similar Compounds

Sibutramine: The parent compound from which (S)-Desmethylsibutramine hydrochloride is derived.

Desmethylsibutramine: The non-chiral form of the compound.

Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and weight management.

Uniqueness

This compound is unique due to its specific structural modification, which may result in different pharmacological properties compared to its parent compound and other similar compounds. Its selective interaction with serotonin and norepinephrine pathways makes it a valuable compound for research in weight management and related fields.

生物活性

(S)-Desmethylsibutramine hydrochloride, a metabolite of sibutramine, is primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention for its potential applications in appetite suppression and weight management, as well as its interactions with various neurotransmitter systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in clinical settings.

Pharmacological Profile

(S)-Desmethylsibutramine is less potent than its (R)-enantiomer but exhibits significant biological activity. The following table summarizes the binding affinities of (S)-desmethylsibutramine compared to other related compounds:

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

|---|---|---|---|

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Desmethylsibutramine | 15 | 20 | 49 |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |

| Didesmethylsibutramine | 20 | 15 | 45 |

The data indicates that (S)-desmethylsibutramine has a significantly higher affinity for the serotonin transporter (SERT) compared to norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting a predominant serotonergic mechanism of action .

(S)-Desmethylsibutramine functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This inhibition leads to increased levels of these neurotransmitters, which can contribute to enhanced mood and reduced appetite. The compound's selectivity towards SERT over NET and DAT may explain its lower propensity for inducing stimulant-like side effects typically associated with dopamine reuptake inhibitors .

Clinical Studies and Findings

Research has demonstrated that (S)-desmethylsibutramine can effectively suppress appetite in various clinical settings. For instance, a study involving patients with obesity showed that administration of sibutramine resulted in significant weight loss compared to placebo groups. The effects were attributed to both the anorectic properties of the drug and improvements in metabolic parameters .

Case Study Example

In a longitudinal case study examining the effects of sibutramine on weight management, participants who received treatment with (S)-desmethylsibutramine exhibited an average weight loss of 5% over six months. Additionally, improvements in metabolic markers such as blood glucose levels and lipid profiles were observed. These findings suggest that (S)-desmethylsibutramine may offer therapeutic benefits beyond mere weight loss .

Safety and Side Effects

While (S)-desmethylsibutramine has demonstrated efficacy in appetite suppression, it is essential to consider its safety profile. Common side effects reported include increased heart rate, hypertension, and potential psychiatric effects such as anxiety or insomnia. Due to these risks, regulatory agencies have imposed restrictions on the use of sibutramine in many countries .

特性

IUPAC Name |

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259731-39-0 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R4297G8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。